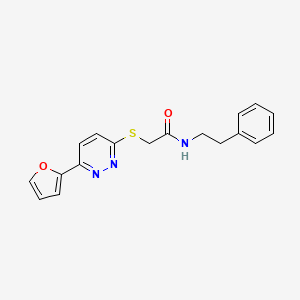

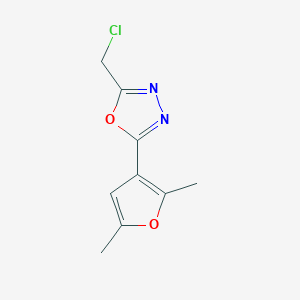

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

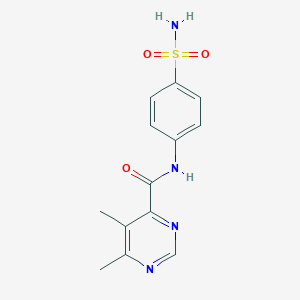

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, also known as FP-3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. FP-3 belongs to the class of thioacetamide derivatives and has been studied extensively for its pharmacological effects.

Scientific Research Applications

Heterocyclic Compounds Synthesis

Research into the synthesis of compounds with furan-2(3H)-ones as a foundation showcases the importance of arylmethylidene derivatives of furan-2(3H)-ones in constructing molecules with pyridine and pyridazine fragments. These compounds, including 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, play a crucial role in the development of new biologically active compounds. The studies reveal optimized conditions for producing heterocyclic compounds that demonstrate significant plant-growth regulatory activity, highlighting the compound's potential in agriculture and botany research (Aniskova, Grinev, & Yegorova, 2017).

Multifunctional Building Blocks

The versatility of compounds containing furan and pyridazine units, similar to 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, is highlighted in their application as multifunctional building blocks. These compounds enable the synthesis of complex oligoheterocycles, incorporating a diverse range of heterocyclic units such as pyridazine, thiophene, and pyrrole, through innovative synthetic methods. This research underscores the potential of these compounds in creating novel materials and pharmaceuticals with complex molecular architectures (Sauer et al., 2001).

Catalysis and Organic Synthesis

Studies on the catalytic processes involving furan-2-ylacetamides, akin to 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, demonstrate their significance in organic synthesis. For instance, palladium-catalyzed oxidative aminocarbonylation processes utilizing these compounds pave the way for efficient synthesis routes. These findings are instrumental in pharmaceutical manufacturing and organic chemistry, providing a foundation for developing new synthetic methodologies (Gabriele, Plastina, Salerno, & Mancuso, 2006).

Decarboxylative Claisen Rearrangement

The role of furan-2-ylmethyl compounds in decarboxylative Claisen rearrangement reactions further illustrates the scientific significance of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide. This research provides insight into the transformation of heterocyclic compounds, offering a method for generating 2,3-disubstituted heteroaromatic products. Such reactions are fundamental in synthetic organic chemistry, contributing to the development of new drugs and chemicals (Craig, King, Kley, & Mountford, 2005).

properties

IUPAC Name |

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(19-11-10-14-5-2-1-3-6-14)13-24-18-9-8-15(20-21-18)16-7-4-12-23-16/h1-9,12H,10-11,13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRPIOPOPUMOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330873 |

Source

|

| Record name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

CAS RN |

872704-01-3 |

Source

|

| Record name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)

![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)

![Indolin-1-yl(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2861353.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2861356.png)